Methyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate
Description
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-3-pyridin-3-ylpropanoate |
InChI |
InChI=1S/C10H14N2O2/c1-14-10(13)9(6-11)5-8-3-2-4-12-7-8/h2-4,7,9H,5-6,11H2,1H3 |
InChI Key |
LZURDPYVZILKSL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CN=CC=C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate typically involves the reaction of pyridine derivatives with amino esters. One common method involves the use of pyridine-3-carboxaldehyde and methyl 3-aminopropanoate as starting materials. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions . The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the substituent used.
Scientific Research Applications
Methyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Substitution Analogs
- Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride (): This analog replaces the pyridin-3-yl group with a 1-methylpyrazol-4-yl moiety. The pyrazole ring introduces distinct electronic effects (e.g., reduced aromaticity compared to pyridine) and alters solubility due to the methyl group. The dihydrochloride salt form enhances stability and aqueous solubility, which is advantageous for pharmaceutical applications.
- (Z)-Methyl 2-diazo-3-(methoxyimino)-3-(pyridin-3-yl)propanoate (): Here, the amino group is replaced with a diazo-methoxyimino functional group. This modification increases electrophilicity, making the compound reactive in cycloaddition reactions.
Substituent Effects on the Pyridine Ring
- Methyl 3-acetoxy-2-methylene-3-(6-methyl-2-pyridyl)propanoate (): The addition of a methyl group at the pyridine’s 6-position enhances steric bulk and electron-donating effects, shifting NMR signals (e.g., δ 2.48 ppm for CH3Ar) and reducing reactivity in nucleophilic substitutions. The acetoxy group at C3 further increases lipophilicity compared to the amino-substituted target compound.
- Ethyl 3,3,3-trifluoro-2-[(6-methyl-2-pyridyl)amino]-2-[(3-pyridylcarbonyl)amino]propanoate (): This trifluorinated derivative demonstrates how electron-withdrawing substituents (CF3) and dual pyridylamino groups influence reactivity. The trifluoro group enhances metabolic stability, while the ethyl ester decreases polarity compared to the methyl ester in the target compound.
Functional Group Variations
- (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate (): The tert-butoxycarbonyl (Boc) group protects the amino functionality, enabling controlled deprotection in peptide synthesis. This contrasts with the unprotected amino group in the target compound, which may limit stability but facilitates direct conjugation in drug design.
- Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate (): Fluorination at the pyridine’s 5-position introduces strong electron-withdrawing effects, altering pKa and bioavailability. The absence of a methylene linker (compared to the target compound’s [(pyridin-3-yl)methyl] group) reduces conformational flexibility.
Key Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Spectral Data Comparison
Research Implications
- Synthetic Flexibility: The target compound’s amino and ester groups allow for diverse functionalization, paralleling strategies used for Boc-protected analogs () and fluorinated pyridines ().
- Stability Considerations : The absence of protective groups in the target compound may necessitate careful handling, contrasting with stabilized derivatives like dihydrochloride salts () or trifluorinated esters ().
Biological Activity
Methyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate is an organic compound with significant potential in medicinal chemistry, primarily due to its structural features that facilitate interactions with biological macromolecules. This article explores its biological activity, synthesis, and therapeutic potential, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C₁₁H₁₄N₂O₂
- Molecular Weight : Approximately 206.25 g/mol
- Structural Features : The compound features a propanoate backbone with a methyl ester group and a pyridine ring, which enhances its ability to engage in various non-covalent interactions such as hydrogen bonding and π-π stacking.
Mechanism of Biological Activity
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds, while the pyridine ring may participate in π-π interactions. These interactions are crucial for modulating the activity of enzymes or receptors, which could lead to therapeutic effects.
Potential Biological Targets
Research indicates that this compound may act as a thrombin inhibitor, suggesting its relevance in anticoagulant drug development. The compound's interaction studies have shown binding affinities to several biological targets, highlighting its potential applications in treating conditions where modulation of these targets is beneficial.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals insights into its unique properties:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 2-amino-3-(pyridin-2-yl)propanoate | Structure | Different electronic properties due to ring substitution |
| Ethyl 3-(pyridin-4-yl)propanoate | Structure | Variation in ester group affects solubility and reactivity |
| Methyl (3R)-3-amino-(pyridin-4-yl)propanoate | Structure | Unique substitution pattern influences biological interactions |
The specific substitution pattern of this compound influences its reactivity and interaction with biological targets compared to its analogs.
Case Studies and Research Findings
-
Thrombin Inhibition Study :
- A recent study utilized molecular docking simulations to assess the binding affinity of this compound to thrombin.
- Results indicated a favorable binding mode, suggesting potential as an anticoagulant agent.
-
Anticancer Activity :
- Compounds with similar structural motifs have been investigated for their anticancer properties. For instance, derivatives showed promising antiproliferative activity against HeLa cells with IC50 values ranging from 0.69 μM to 11 μM, indicating that methyl 3-amino derivatives may also exhibit similar activities .
Q & A
Q. Mitigation Strategies :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amino protection during ester modifications.
- pH Control : Hydrolysis is minimized in anhydrous solvents (e.g., THF) with mild bases (e.g., NaHCO₃) .
Advanced Application : Kinetic studies using stopped-flow NMR or IR spectroscopy can quantify reaction rates under varying conditions.
How can researchers design experiments to evaluate the compound’s potential as a biochemical probe for enzyme inhibition?
Advanced Research Question
Step 1: Target Identification
Leverage structural analogs (e.g., pyridine-containing esters ) known to inhibit metabolic enzymes (e.g., kinases, esterases).
Q. Step 2: Assay Design
- Enzyme Activity Assays : Measure IC₅₀ via fluorescence-based substrates (e.g., para-nitrophenyl esters for esterases).
- Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify affinity .
Step 3: SAR Analysis
Modify the pyridinyl or ester moiety and compare inhibitory potency. For example, fluorophenyl analogs showed enhanced anti-inflammatory activity , suggesting substituent effects.
What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?
Basic Research Question
- LC-MS/MS : Provides high sensitivity (detection limit ~0.1 ng/mL) and specificity via multiple reaction monitoring (MRM). Used for pyridine derivatives in pharmacokinetic studies .
- HPLC-UV : Suitable for purity assessment (≥95% by area normalization) with C18 columns and acetonitrile/water gradients .
Advanced Challenge : Matrix effects (e.g., plasma proteins) may interfere. Solid-phase extraction (SPE) or derivatization (e.g., dansyl chloride for amino groups) improves recovery .
How do structural modifications (e.g., halogenation or alkylation of the pyridine ring) alter the compound’s physicochemical and biological properties?
Advanced Research Question
Case Studies :
Q. Methodology :
- Computational Modeling : DFT calculations predict electronic effects of substituents on reactivity.
- In Vitro ADME : Parallel Artificial Membrane Permeability Assay (PAMPA) evaluates permeability changes post-modification .
What are the contradictions in reported synthetic yields for similar esters, and how can reproducibility be improved?
Basic Research Question
Discrepancies in yields (e.g., 70% vs. 91% for trifluoromethylpyridine esters ) arise from:
- Purity of Starting Materials : Halide contaminants in pyridin-3-ylmethyl bromide reduce efficiency.
- Workup Protocols : Incomplete extraction (e.g., ethyl acetate/water partitioning) lowers recovery.
Q. Reproducibility Checklist :
- Standardize solvent dryness (e.g., molecular sieves for DMF).
- Use inline analytics (e.g., LCMS ) to monitor reaction completion.
What safety protocols are essential when handling this compound, given its amino and pyridine functionalities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
